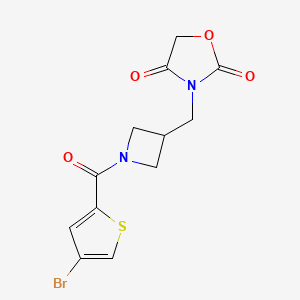
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N4OS3 and its molecular weight is 392.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Pharmacological Activities
Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole moiety, have garnered significant attention due to their extensive range of pharmacological activities. The presence of the toxophoric N2C2S segment in 1,3,4-thiadiazole derivatives is believed to be the cornerstone of their diverse biological actions. These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The combination of different molecules into a single frame has led to the development of hybrid molecules, which may possess intriguing biological profiles. This approach highlights the potential of such heterocyclic compounds in the pursuit and design of new drugs, offering a versatile lead molecule for further exploration in medicinal chemistry (Mishra, Singh, Tripathi, & Giri, 2015).
Biological Activity of 1,3,4-Thiadiazole Derivatives
The pharmacological potential of 1,3,4-thiadiazole and oxadiazole heterocycles is well-recognized in medicinal chemistry, owing to their capacity for chemical modification and diverse pharmacological properties. These heterocycles are considered crucial for expressing pharmacological activity, confirming their significance in the field. The 1,3,4-oxadiazole cycle, in particular, acts as a bioisostere for carboxylic, amide, and ester groups, potentially enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. An analysis of the biological activity of non-condensed heterocyclic systems based on 1,3,4-thia(oxa)diazole rings has confirmed their versatile pharmacological potential, making them promising candidates for further chemical and pharmacological investigations (Lelyukh, 2019).
Synthesis and Biological Significance of Thiadiazolines
The synthesis of thiadiazolines and related compounds has been a focus of research due to their significant biological activities against various fungal and bacterial strains. These heterocyclic compounds are primarily synthesized through cyclization reactions of thiosemicarbazone under various conditions. The literature review emphasizes the pharmaceutical significance of thiadiazolines, underlining their potential as effective agents in combating microbial infections (Yusuf & Jain, 2014).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-3-9-21-10-14(12-7-5-6-8-13(12)21)24-11-15(22)18-16-19-20-17(25-16)23-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHPKGKMZXDFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)

![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)

![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)

![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)



![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)
